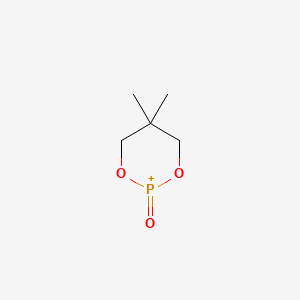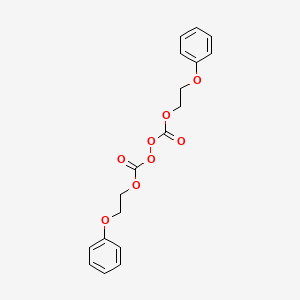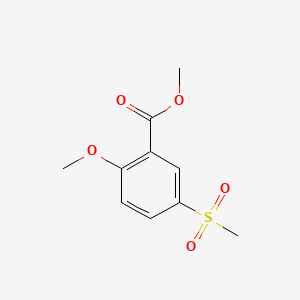![molecular formula C6H19GdNSi2 B1587996 Tris[N,N-Bis(trimethylsilyl)amid]gadolinium(III) CAS No. 35789-03-8](/img/structure/B1587996.png)
Tris[N,N-Bis(trimethylsilyl)amid]gadolinium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a chemical compound with the linear formula Gd(N(Si(CH3)3)2)3 . It has a molecular weight of 638.40 . This compound is used in many asymmetric catalysis applications . To prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome, glove box and Schlenk techniques should be employed .
Molecular Structure Analysis
The molecular structure of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is represented by the SMILES stringCSi(C)N(Gd(C)C)Si(C)C)N(Si(C)C)Si(C)C)Si(C)C . Physical And Chemical Properties Analysis
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a solid with a melting point of 67-90 °C (lit.) . It has a flash point of 2.2 °C (closed cup) .Wissenschaftliche Forschungsanwendungen
Asymmetrische Katalyse
Diese Verbindung wird in vielen Anwendungen der asymmetrischen Katalyse eingesetzt . Asymmetrische Katalyse ist eine Art der Katalyse, bei der ein chiraler Katalysator die Bildung einer chiralen Verbindung so lenkt, dass die Reaktion die Bildung eines Enantiomers gegenüber dem anderen begünstigen kann.
Seltenerdmetallkatalysator
Die Verbindung wird als Seltenerdmetallkatalysator verwendet . Seltenerdmetallkatalysatoren werden aufgrund ihrer einzigartigen elektronischen und strukturellen Eigenschaften in einer Vielzahl chemischer Reaktionen eingesetzt.
Synthese von Amidcerium(IV)-Oxiden
Tris[N,N-Bis(trimethylsilyl)amid]gadolinium(III) kann als Reaktant für die Synthese von Amidcerium(IV)-Oxiden verwendet werden . Diese Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die Materialwissenschaft und die Katalyse.
Synthese von sterisch gehinderten N-heterocyclischen Carbenliganden
Diese Verbindung kann auch bei der Synthese von sterisch gehinderten N-heterocyclischen Carbenliganden verwendet werden . Diese Liganden werden häufig in der metallorganischen Chemie und Katalyse eingesetzt.
Synthese von Lanthanoid-Imidodiphosphinat-Komplexen
Tris[N,N-Bis(trimethylsilyl)amid]gadolinium(III) kann bei der Synthese von Lanthanoid-Imidodiphosphinat-Komplexen verwendet werden . Diese Komplexe weisen elektrolumineszierende Eigenschaften auf, wodurch sie für die Entwicklung von lichtemittierenden Bauelementen geeignet sind.
Synthese von Lanthanoidkomplexen eines Oxazolin-Phenoxid-Hybridchelats
Diese Verbindung kann bei der Synthese von Lanthanoidkomplexen eines Oxazolin-Phenoxid-Hybridchelats verwendet werden . Diese Komplexe haben potenzielle Anwendungen im Bereich der lumineszierenden Materialien.
Safety and Hazards
Wirkmechanismus
Target of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is primarily used as a catalyst in many asymmetric catalysis applications . The primary target of this compound is the reactant molecules in these applications. The role of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is to speed up the reaction by lowering the activation energy.
Mode of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) interacts with its targets by providing an alternative reaction pathway with a lower activation energy . This interaction results in an increased rate of reaction.
Biochemical Pathways
The exact biochemical pathways affected by Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) depend on the specific reaction it is catalyzing. In general, it is involved in the acceleration of chemical reactions in the field of asymmetric catalysis .
Pharmacokinetics
It’s important to note that solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Result of Action
The molecular and cellular effects of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)'s action are the accelerated chemical reactions it catalyzes. By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
Action Environment
The action, efficacy, and stability of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, glove box and Schlenk techniques should be employed during its use .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be achieved through a ligand exchange reaction between gadolinium(III) chloride and three equivalents of N,N-Bis(trimethylsilyl)amide in the presence of a base.", "Starting Materials": [ "Gadolinium(III) chloride", "N,N-Bis(trimethylsilyl)amide", "Base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Add a stoichiometric amount of base to a solution of gadolinium(III) chloride in anhydrous tetrahydrofuran (THF) or another suitable solvent.", "Slowly add three equivalents of N,N-Bis(trimethylsilyl)amide to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours to ensure complete ligand exchange.", "Cool the reaction mixture to room temperature and filter off any insoluble byproducts.", "Concentrate the filtrate under reduced pressure to yield the desired product as a white solid." ] } | |
CAS-Nummer |
35789-03-8 |
Molekularformel |
C6H19GdNSi2 |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
[dimethyl-(trimethylsilylamino)silyl]methane;gadolinium |
InChI |
InChI=1S/C6H19NSi2.Gd/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
InChI-Schlüssel |
OWMMOAUYLCFBKO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3] |
Kanonische SMILES |
C[Si](C)(C)N[Si](C)(C)C.[Gd] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















